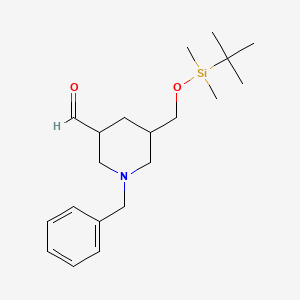![molecular formula C12H11ClN2O B8398841 2-(Chloromethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one](/img/structure/B8398841.png)
2-(Chloromethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one
Übersicht
Beschreibung
2-(Chloromethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 2-(Chloromethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one involves several steps. One common synthetic route includes the reductive amination of 5-acetamido-6-bromoindan-1-one with tert-butyl 4-aminobenzoate, followed by the formation of the cyclopenta[g]quinazolinone ring. The propargyl group is then introduced on the N10-position using a (propargyl)Co2(CO)6+ complex as the electrophilic propargyl reagent .
Analyse Chemischer Reaktionen
2-(Chloromethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can yield different tetrahydroquinazolinone derivatives.
Substitution: The chloromethyl group can be substituted with various nucleophiles to form a wide range of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one involves its interaction with specific molecular targets. For instance, as a thymidylate synthase inhibitor, it binds to the enzyme’s active site, preventing the synthesis of thymidine monophosphate, a nucleotide essential for DNA replication. This inhibition disrupts DNA synthesis and cell division, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
2-(Chloromethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one can be compared with other quinazolinone derivatives, such as:
4-oxo-3,4,7,8-tetrahydroquinazoline: Known for its antibacterial properties.
2-methyl-4-oxo-3,4,7,8-tetrahydroquinazoline: Studied for its anticancer activity.
4-oxo-3,4,7,8-tetrahydroquinazoline-6-yl: Used as an intermediate in the synthesis of various pharmaceuticals. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H11ClN2O |
|---|---|
Molekulargewicht |
234.68 g/mol |
IUPAC-Name |
2-(chloromethyl)-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-4-one |
InChI |
InChI=1S/C12H11ClN2O/c13-6-11-14-10-5-8-3-1-2-7(8)4-9(10)12(16)15-11/h4-5H,1-3,6H2,(H,14,15,16) |
InChI-Schlüssel |
VIGAPQDVWPXQQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC3=C(C=C2C1)N=C(NC3=O)CCl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














